4-Chloro-6-ethenylquinoline
Description
4-Chloro-6-ethylquinoline is a substituted quinoline derivative characterized by a chlorine atom at the 4-position and an ethyl group (-CH$2$CH$3$) at the 6-position of the quinoline core. Its molecular formula is C${11}$H${10}$ClN, with a molecular weight of 191.66 g/mol (calculated). The compound’s SMILES string (CCC1=CC2=C(C=CN=C2C=C1)Cl) and InChIKey (VJTORLKSKVWEGQ-UHFFFAOYSA-N) confirm its structural identity .
Properties
Molecular Formula |
C11H8ClN |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-chloro-6-ethenylquinoline |
InChI |
InChI=1S/C11H8ClN/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h2-7H,1H2 |
InChI Key |
USHUYFAJDWRMFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=CN=C2C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-Chloro-6-ethylquinoline with key analogs:
Structural and Physical Properties
Key Observations:
- Steric and Electronic Modulation: Bulky substituents like phenyl (in 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline) or cyclohexyl (in 6-Chloro-4-cyclohexyl-2-methylquinoline) alter steric hindrance and π-π stacking capabilities, which are critical in materials science .
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